An In-depth Technical Guide to the Structure Elucidation of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
An In-depth Technical Guide to the Structure Elucidation of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold." Its presence in a multitude of pharmacologically active agents, from antipsychotics to antihistamines, underscores its importance.[1][2] Derivatives such as 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine are of significant interest due to their potential to modulate central nervous system pathways.[3] However, before any meaningful biological assessment can occur, an unequivocal confirmation of the molecular structure is paramount. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this specific compound, grounded in the principles of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Our methodology is designed not merely to identify the molecule but to create a self-validating system of evidence, ensuring the highest degree of confidence for researchers and drug development professionals.
The Analytical Strategy: A Triad of Spectroscopic Techniques
The definitive identification of a small molecule is rarely achieved with a single technique.[4][5] A robust elucidation strategy relies on the convergence of data from orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle:
-
Mass Spectrometry (MS): Delivers the high-precision molecular weight and, through fragmentation analysis, reveals the connectivity and composition of molecular subunits.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the precise electronic environment of each carbon and hydrogen atom, establishing the definitive bonding framework and constitution of the molecule.[7][8]
-
Infrared (IR) Spectroscopy: Identifies the specific functional groups present by measuring their characteristic vibrational frequencies.[9]
This guide will detail the application of each technique to our target molecule, culminating in an integrated confirmation of its structure.
Figure 1: The integrated workflow for structure elucidation.
Mass Spectrometry: Deconstructing the Molecule
2.1. Expertise & Rationale
Mass spectrometry is the initial and most crucial step for determining the molecular formula. We employ Electrospray Ionization (ESI), a soft ionization technique, to minimize premature fragmentation and ensure a strong signal for the protonated molecular ion, [M+H]⁺.[10] Subsequent tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) provides controlled fragmentation, which is essential for probing the molecule's structure. The fragmentation patterns of benzylpiperazines are well-characterized and typically involve cleavage at the weakest bonds, primarily the benzylic C-N bond and bonds within the piperazine ring.[11][12]
2.2. Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.
-
Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample solution onto a C18 reverse-phase HPLC column to ensure purity before MS analysis.
-
Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode.
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and perform a product ion scan by applying optimized collision energy to induce fragmentation.
2.3. Data Interpretation
The molecular formula for 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is C₁₂H₁₇FN₂O. The expected monoisotopic mass is 224.1325 g/mol .
-
Molecular Ion: The primary ESI-MS spectrum should exhibit a prominent peak at m/z 225.1403 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Analysis: The MS/MS spectrum is predicted to show key fragments that validate the structure. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a characteristic fragmentation route for benzylpiperazines.[11]
Figure 2: Predicted ESI-MS/MS fragmentation pathway.
Table 1: Predicted Mass Spectrometry Fragments
| m/z (Calculated) | Proposed Fragment | Structural Origin |
|---|---|---|
| 225.14 | [C₁₂H₁₈FN₂O]⁺ | Protonated molecular ion [M+H]⁺ |
| 139.05 | [C₈H₈FO]⁺ | 4-Fluoro-3-methoxybenzyl cation |
| 86.08 | [C₄H₁₀N₂]⁺˙ | Piperazine radical cation |
| 56.05 | [C₃H₆N]⁺ | Common piperazine ring fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Skeleton
3.1. Expertise & Rationale
NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[4][7] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure, allowing us to precisely map the fluoro, methoxy, and piperazine substituents on the aromatic ring.
3.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[13]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A wider spectral width (0-200 ppm) is required.
3.3. Data Interpretation
The following is an expert prediction of the NMR spectra based on established chemical shift principles and data from similar structures.[14][15]
Figure 3: Annotated structure of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine.
3.3.1. ¹H NMR Spectrum Analysis
-
Aromatic Region (δ 6.8-7.1 ppm): The three protons on the substituted benzene ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) resulting from proton-proton and proton-fluorine coupling.
-
Methoxy Group (δ ~3.9 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
Benzylic Protons (δ ~3.5 ppm): The two protons of the -CH₂- group connecting the aromatic ring to the piperazine will appear as a singlet.
-
Piperazine Protons (δ ~2.5 ppm): The eight protons on the piperazine ring are chemically equivalent in a fast-conforming ring system and will likely appear as a broad singlet or a complex multiplet.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2, H-5, H-6 | 6.8 - 7.1 | Multiplet | 3H | Aromatic Protons |
| H-12 | ~3.9 | Singlet | 3H | Methoxy Protons |
| H-7 | ~3.5 | Singlet | 2H | Benzylic Protons |
| H-8, H-9, H-10, H-11 | ~2.5 | Broad Singlet | 8H | Piperazine Protons |
| - | ~1.5-2.0 | Broad Singlet | 1H | Piperazine N-H |
3.3.2. ¹³C NMR Spectrum Analysis
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant, and its chemical shift will be significantly affected. The carbon attached to the methoxy group (C-3) will also be shifted downfield.
-
Methoxy Carbon (δ ~56 ppm): A single peak for the methoxy carbon.
-
Benzylic Carbon (δ ~63 ppm): The benzylic -CH₂- carbon.
-
Piperazine Carbons (δ ~46, ~54 ppm): Two signals are expected for the piperazine carbons: one for the two carbons adjacent to the benzylic group (C-8, C-11) and one for the two carbons adjacent to the N-H group (C-9, C-10).
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label(s) | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-1, C-2, C-3, C-4, C-5, C-6 | 110 - 160 | Aromatic Carbons |
| C-12 | ~56 | Methoxy Carbon |
| C-7 | ~63 | Benzylic Carbon |
| C-8, C-11 | ~54 | Piperazine Carbons (N-CH₂) |
| C-9, C-10 | ~46 | Piperazine Carbons (N-H) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1. Expertise & Rationale
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[9] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. For our target compound, we expect to see characteristic absorptions for the aromatic ring, C-O ether linkage, C-N amine bonds, and the C-F bond.[16][17]
4.2. Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired from a thin film of the compound on a salt plate.
-
Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 500 cm⁻¹.
4.3. Data Interpretation
The IR spectrum will serve as a "chemical fingerprint," confirming the presence of the expected structural motifs.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperazine) | Medium |
| 3030 - 3100 | C-H Stretch | Aromatic | Medium-Weak |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1200 - 1270 | C-O Stretch | Aryl Ether (Methoxy) | Strong |
| 1100 - 1250 | C-F Stretch | Aryl Fluoride | Strong |
| 1000 - 1250 | C-N Stretch | Amine | Medium |
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is achieved through the systematic and integrated application of three core spectroscopic techniques.
-
Mass Spectrometry confirms the molecular weight (m/z 225.14 for [M+H]⁺) and reveals a fragmentation pattern consistent with a benzylpiperazine structure, notably the formation of a 4-fluoro-3-methoxybenzyl cation (m/z 139.05).
-
NMR Spectroscopy provides the definitive atomic framework. ¹H NMR confirms the presence and relative ratios of aromatic, methoxy, benzylic, and piperazine protons, while ¹³C NMR identifies all unique carbon environments.
-
Infrared Spectroscopy validates the presence of all key functional groups, including the N-H of the piperazine, the aromatic C-H, the C-O ether, and the C-F bond.
The convergence of these distinct datasets provides an unambiguous and self-validating confirmation of the molecular structure. This rigorous characterization is the foundational bedrock upon which all subsequent pharmacological and developmental studies must be built.
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